![molecular formula C17H11Cl3F3N3O2 B3036201 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate CAS No. 339016-48-7](/img/structure/B3036201.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate
Overview
Description
The compound is a complex organic molecule that contains a pyridine ring substituted with chloro and trifluoromethyl groups, an amino group, a cyanomethyl group, and an ethyl 2,4-dichlorobenzenecarboxylate group . It’s important to note that the exact properties and applications of this specific compound may not be well-documented due to its complexity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The pyridine ring provides a planar, aromatic system, while the various substituents add steric bulk and influence the compound’s overall polarity .Scientific Research Applications
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products . Its unique physicochemical properties, influenced by the fluorine atom and pyridine moiety, contribute to its efficacy.
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The combination of fluorine’s properties and the pyridine moiety’s characteristics contributes to their biological activities .
Veterinary Products
In addition to pharmaceuticals, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .
Chemical Intermediates
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for the synthesis of fluazifop. Its straightforward one-step reaction yields good yields, making it an essential building block in the production of agrochemicals .
Other Potential Applications
Given the versatility of TFMP, it is expected that additional applications will emerge in the future. Researchers continue to explore its potential in diverse fields.
properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3F3N3O2/c18-10-1-2-12(13(19)6-10)16(27)28-11(3-4-24)8-26-15-14(20)5-9(7-25-15)17(21,22)23/h1-2,5-7,11H,3,8H2,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYSHGGZWLSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118984 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-1-(cyanomethyl)ethyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate | |
CAS RN |
339016-48-7 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-1-(cyanomethyl)ethyl 2,4-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339016-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-1-(cyanomethyl)ethyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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